molecular formula C9H11NO B13432968 N-(2,4-Dimethylphenyl)formamide-d9

N-(2,4-Dimethylphenyl)formamide-d9

Cat. No.: B13432968
M. Wt: 158.24 g/mol
InChI Key: JOFDPSBOUCXJCC-XVGWXEQOSA-N
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Description

N-(2,4-Dimethylphenyl)formamide-d9: is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a derivative of formamide. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. The deuterated form is achieved by using deuterated reagents, such as deuterated formic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dimethylphenyl)formamide-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dimethylphenyl)acetamide, while reduction could produce 2,4-dimethylaniline .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)formamide-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and kinetic isotope effects. This makes it valuable in studying enzyme-catalyzed reactions and other biochemical processes .

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • 2,4-Dimethylformanilide
  • N,N’-Bis(2,4-dimethylphenyl)formamidine

Uniqueness: N-(2,4-Dimethylphenyl)formamide-d9 is unique due to the presence of deuterium atoms, which enhance its utility in isotope labeling and tracing studies. This isotopic labeling provides more precise data in analytical and biochemical research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C9H11NO

Molecular Weight

158.24 g/mol

IUPAC Name

N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D

InChI Key

JOFDPSBOUCXJCC-XVGWXEQOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

Origin of Product

United States

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